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molecular formula C14H11NOS B374559 2-aminodibenzo[b,f]thiepin-10(11H)-one

2-aminodibenzo[b,f]thiepin-10(11H)-one

Cat. No. B374559
M. Wt: 241.31g/mol
InChI Key: GHVJEAIVACAXIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05968478

Procedure details

To a solution of 2-nitro-10-oxo-dibenzo[b,f]thiepine (2.40 g, 9.30 mmol) (Coll. Czech. Chem. Commun. 1977, 42:2231) in 78% ethanol, was added a solution of CaCl2 (0.66 g, 5.90 mmol) in water (1.00 mL) followed by zinc dust (19.9 g, 30.4 mmol). The reaction mixture was refluxed for 2 h, filtered through celite and washed extensively with hot ethanol. The ethanol filtrate was concentrated to 5.00 mL and water was added to precipitate out the product. The product was filtered and dried under vacuum, purification was performed by recrystallization from EtOAc and hexane, yield 1.97 g (92.3%).
Name
2-nitro-10-oxo-dibenzo[b,f]thiepine
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
19.9 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][C:7]2[S:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=3[C:11](=[O:13])[CH2:12][C:6]=2[CH:5]=1)([O-])=O.[Cl-].[Cl-].[Ca+2]>C(O)C.O.[Zn]>[NH2:1][C:4]1[CH:19]=[CH:18][C:7]2[S:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=3[C:11](=[O:13])[CH2:12][C:6]=2[CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
2-nitro-10-oxo-dibenzo[b,f]thiepine
Quantity
2.4 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(SC3=C(C(C2)=O)C=CC=C3)C=C1
Name
Quantity
0.66 g
Type
reactant
Smiles
[Cl-].[Cl-].[Ca+2]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
19.9 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through celite
WASH
Type
WASH
Details
washed extensively with hot ethanol
CONCENTRATION
Type
CONCENTRATION
Details
The ethanol filtrate was concentrated to 5.00 mL and water
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to precipitate out the product
FILTRATION
Type
FILTRATION
Details
The product was filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum, purification
CUSTOM
Type
CUSTOM
Details
was performed by recrystallization from EtOAc and hexane, yield 1.97 g (92.3%)

Outcomes

Product
Name
Type
Smiles
NC1=CC2=C(SC3=C(C(C2)=O)C=CC=C3)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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